molecular formula C15H14O2 B12372675 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol

Cat. No.: B12372675
M. Wt: 226.27 g/mol
InChI Key: MZUWYVKSIRDOKF-BQYQJAHWSA-N
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Description

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with a methyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives followed by oxidation and rearrangement reactions. For instance, the dialkylation of benzene with propylene can produce intermediates that, upon oxidation and rearrangement, yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific receptors and enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other dihydroxybenzenes and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol

InChI

InChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+

InChI Key

MZUWYVKSIRDOKF-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O)O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2

Origin of Product

United States

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